molecular formula C13H9NO3S B2620775 (2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1287790-76-4

(2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2620775
CAS RN: 1287790-76-4
M. Wt: 259.28
InChI Key: AXGFLBXACOBKOU-VOTSOKGWSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one” such as melting point, boiling point, and density are not provided in the search results . For detailed property data, it is recommended to refer to specialized chemical databases or literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • The condensation of thiophen-2-yl prop-2-enals with nitro-substituted CH acids leads to the synthesis of geminally activated nitro dienes. This process demonstrates the compound's role in the creation of diverse molecular structures, confirmed via NMR and IR spectroscopy (Baichurin et al., 2019).
  • (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone was synthesized through a reaction involving 3-acetyl-2,5-dimethylthiophene and 4-nitrobenzaldehyde, showcasing the compound's utility in chemical synthesis. The structure was fully characterized by various spectroscopic methods, highlighting its potential for further chemical and physical studies (Asiri et al., 2011).

Material Science and Electrochemistry

  • Studies on soluble conducting polymers, where thiophenyl-derivatized compounds play a crucial role, indicate the potential for applications in electrochromic devices due to their polymerization and characterization properties, including spectroelectrochemistry analysis (Variş et al., 2006).
  • The corrosion inhibition performance of yttrium 3-(4-nitrophenyl)-2-propenoate for copper alloy in chloride solution demonstrates the applicability of nitrophenyl-propenone derivatives in protective surface treatments, highlighting their importance in material preservation and engineering (Nam et al., 2016).

Photophysical Studies

  • The effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds similar to (2E)-1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, was explored. These studies help understand the solvatochromic effects on absorption and fluorescence, indicating the compounds' suitability for advanced optical and electronic applications (Kumari et al., 2017).

properties

IUPAC Name

(E)-1-(3-nitrophenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-13(7-6-12-5-2-8-18-12)10-3-1-4-11(9-10)14(16)17/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGFLBXACOBKOU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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